![molecular formula C13H19FN2 B1463287 (1-Benzyl-3-fluoro-3-piperidyl)methanamine CAS No. 1185749-68-1](/img/structure/B1463287.png)
(1-Benzyl-3-fluoro-3-piperidyl)methanamine
Overview
Description
“(1-Benzyl-3-fluoro-3-piperidyl)methanamine” is a chemical compound with the CAS number 1185749-68-1 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” can be achieved from 3-Piperidinemethanamine, 3-fluoro-1-(phenylmethyl)-, 2,2,2-trifluoroacetate (1:1) .Molecular Structure Analysis
The molecular formula of “(1-Benzyl-3-fluoro-3-piperidyl)methanamine” is C13H19FN2 . The molecular weight is 222.3 .Scientific Research Applications
Biased Agonists for Serotonin Receptors
Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has highlighted their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation over other signal transduction pathways, showing high receptor affinity and selectivity, which suggests they could be promising candidates for antidepressant drugs. The synthesis of these compounds involves a detailed understanding of receptor pharmacology and aims to develop treatments with fewer side effects by targeting specific receptor subtypes or signaling pathways. The study by Sniecikowska et al. (2019) is particularly relevant in this context, as it provides insight into the pharmacological profile and therapeutic potential of these compounds (Sniecikowska et al., 2019).
Radiolabeled Ligands for Neuroimaging
The development and evaluation of piperidyl and pyrrolidyl benzilates, as explored in studies like that by Skaddan et al. (2000), involve synthesizing compounds for use as in vivo ligands for muscarinic acetylcholine receptors. This research aims at creating radiolabeled compounds that can serve as probes for neuroimaging, facilitating the study of neurotransmitter systems in living organisms. Such compounds have applications in diagnosing and researching neurological conditions and understanding receptor dynamics in the brain (Skaddan et al., 2000).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of fluorinated aziridines, as conducted by Verniest et al. (2007), provides foundational knowledge for chemists working with fluorinated organic compounds. Such studies not only contribute to the field of organic synthesis but also open up possibilities for creating novel compounds with specific biological activities. The distinct reactivity patterns of mono- and difluoroaziridines underscore the importance of understanding compound behavior for the development of new pharmaceuticals or materials (Verniest et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target kinases such as chk1 and chk2 .
Mode of Action
Benzylic compounds typically react via sn1 or sn2 pathways . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It is known that tertiary aliphatic amines can be biotransformed into tertiary amine oxides .
Pharmacokinetics
The compound’s molecular weight of 2223 may influence its bioavailability.
Result of Action
Similar compounds have shown enhancement in activity for relaxation effects on preconstricted aortic rings .
properties
IUPAC Name |
(1-benzyl-3-fluoropiperidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUWSZENOUOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678329 | |
Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185749-68-1 | |
Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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